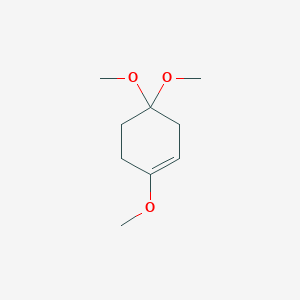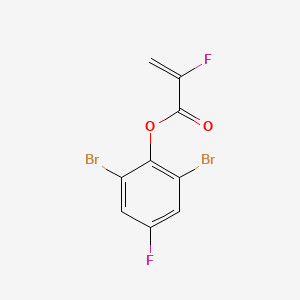
2,6-Dibromo-4-fluorophenyl 2-fluoroprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibromo-4-fluorophenyl 2-fluoroprop-2-enoate is a halogenated organic compound that features both bromine and fluorine atoms in its structure. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals due to its unique reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-fluorophenyl 2-fluoroprop-2-enoate typically involves the halogenation of a phenyl ring followed by esterification. The process begins with the bromination of 4-fluorophenol to yield 2,6-dibromo-4-fluorophenol. This intermediate is then reacted with 2-fluoroprop-2-enoic acid under esterification conditions to form the final product.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the halogenated intermediates and to prevent side reactions. Typical conditions include controlled temperatures, the use of catalysts, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions: 2,6-Dibromo-4-fluorophenyl 2-fluoroprop-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Ester Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.
Major Products Formed:
Substitution Reactions: Products include substituted phenyl derivatives.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.
Ester Hydrolysis: The major products are 2,6-dibromo-4-fluorophenol and 2-fluoroprop-2-enoic acid.
科学的研究の応用
2,6-Dibromo-4-fluorophenyl 2-fluoroprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and specialty chemicals due to its reactivity and stability.
作用機序
The mechanism of action of 2,6-Dibromo-4-fluorophenyl 2-fluoroprop-2-enoate involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target.
類似化合物との比較
- 2,6-Dibromo-4-fluorophenol
- 2,6-Dibromo-4-fluoroaniline
- 2-Bromo-4,6-difluorophenyl isocyanate
Comparison: Compared to these similar compounds, 2,6-Dibromo-4-fluorophenyl 2-fluoroprop-2-enoate is unique due to the presence of both bromine and fluorine atoms in its structure, as well as the ester functional group. This combination of features imparts distinct reactivity and stability, making it a valuable intermediate in various chemical syntheses.
特性
CAS番号 |
114589-65-0 |
|---|---|
分子式 |
C9H4Br2F2O2 |
分子量 |
341.93 g/mol |
IUPAC名 |
(2,6-dibromo-4-fluorophenyl) 2-fluoroprop-2-enoate |
InChI |
InChI=1S/C9H4Br2F2O2/c1-4(12)9(14)15-8-6(10)2-5(13)3-7(8)11/h2-3H,1H2 |
InChIキー |
VLSBYBJBUBMLQZ-UHFFFAOYSA-N |
正規SMILES |
C=C(C(=O)OC1=C(C=C(C=C1Br)F)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,5-Difluoro-4,6-bis[(prop-2-en-1-yl)oxy]benzene-1,3-dicarbonitrile](/img/structure/B14294408.png)
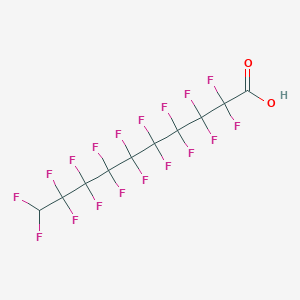
![11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL](/img/structure/B14294423.png)
![Acetyl chloride, [4-nitro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14294426.png)
![3a,4-Dihydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B14294430.png)
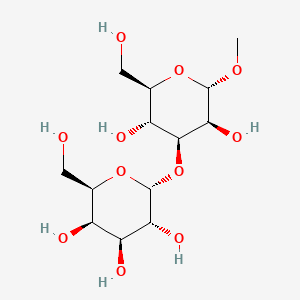
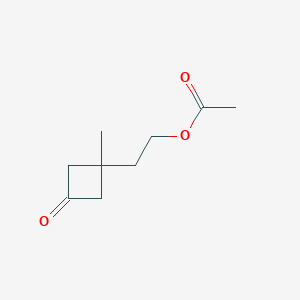

![Magnesium, bromo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]-](/img/structure/B14294461.png)
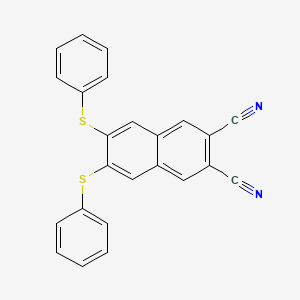
![Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl-](/img/structure/B14294485.png)
